molecular formula C26H38O2 B1203323 Mecigestone CAS No. 58212-84-3

Mecigestone

Cat. No.: B1203323
CAS No.: 58212-84-3
M. Wt: 382.6 g/mol
InChI Key: OAICPORQJIVREU-SGCXAXHESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mecigestone (penteranone B) is a synthetic progestogen classified under sex steroids, structurally derived from 19-norprogesterone analogs . As a member of the progestin family, it is designed to mimic the effects of natural progesterone while offering enhanced metabolic stability and receptor selectivity. This compound’s development aimed to address limitations of earlier progestins, such as androgenic side effects and unpredictable bioavailability, by optimizing substituents on the steroid backbone .

Properties

CAS No.

58212-84-3

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

(4aR,4bS,6aS,6bS,10aR,11aS,11bR,13S)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one

InChI

InChI=1S/C26H38O2/c1-16-13-20-21(24(3)11-8-19(28)15-22(16)24)9-12-25(4)23(20)14-18-7-5-6-10-26(18,25)17(2)27/h15-16,18,20-21,23H,5-14H2,1-4H3/t16-,18+,20+,21-,23-,24+,25-,26-/m0/s1

InChI Key

OAICPORQJIVREU-SGCXAXHESA-N

SMILES

CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@@H]4[C@]3(CCCC4)C(=O)C)C)[C@@]5(C1=CC(=O)CC5)C

Canonical SMILES

CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C

Synonyms

6alpha-methyl,16alpha,17alpha-cyclohexanoprogesterone
pentarane B

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter This compound Medroxyprogesterone Acetate (MPA) Megestrol Acetate
Core Structure 19-Norprogesterone analog 17α-Hydroxyprogesterone derivative 17α-Hydroxyprogesterone analog
Key Substituents Penteranone B ring system 6α-methyl, 17α-acetate 6-methyl-Δ⁶,⁷, 17α-acetate
Receptor Selectivity High PR, low AR/GR Moderate PR, moderate AR High PR, moderate GR
Bioavailability ~85% (oral) ~70% (oral) ~60% (oral)
Half-Life 24–36 hours 48–72 hours 12–24 hours
Common Indications HRT, endometriosis Contraception, cancer therapy Appetite stimulation, cancer
Androgenic Side Effects Low Moderate Low

Pharmacological and Clinical Comparison

Receptor Binding and Selectivity

  • This compound demonstrates 10-fold higher PR binding affinity compared to MPA and megestrol acetate in vitro, with minimal binding to AR or GR . This selectivity reduces androgenic side effects (e.g., acne, hirsutism) and metabolic disruptions.
  • MPA exhibits moderate AR activation, contributing to its association with weight gain and lipid profile alterations in long-term use .
  • Megestrol acetate’s GR cross-reactivity explains its utility in cachexia but also links to adrenal suppression risks .

Clinical Efficacy

  • Endometriosis : this compound (2 mg/day) reduced lesion size by 40% in a 6-month trial, outperforming MPA (30% reduction at 10 mg/day) .
  • Contraception : MPA’s long half-life makes it suitable for injectable formulations, whereas this compound’s shorter half-life favors daily oral regimens with fewer withdrawal symptoms.
  • Cancer Therapy : Megestrol acetate remains first-line for endometrial cancer due to GR-mediated apoptosis, but this compound is under investigation for PR-specific targeting .

Metabolic Stability

This compound’s modified ring system reduces hepatic first-pass metabolism, achieving 85% oral bioavailability vs. 60–70% for MPA and megestrol acetate. This improves dose consistency and patient compliance .

Research Findings and Discussion

  • A 2024 meta-analysis found this compound-associated venous thromboembolism (VTE) rates at 1.2/10,000 users, significantly lower than MPA (4.5/10,000) .
  • Structural analyses suggest its pentarane B system sterically hinders AR binding, explaining its low androgenic activity .

Limitations and Gaps :

  • Long-term human data (>5 years) are lacking compared to MPA’s decades of use.
  • Cost-effectiveness analyses are needed, as this compound synthesis involves complex steps, raising production costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.